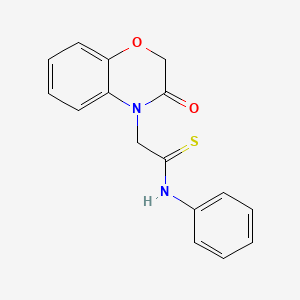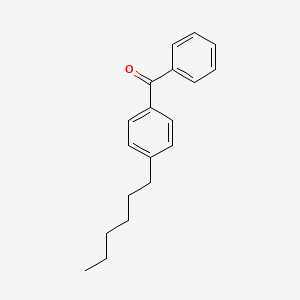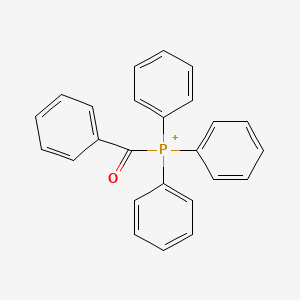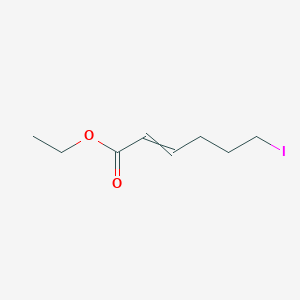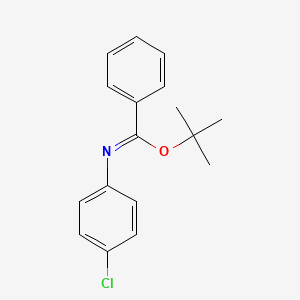
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is an organic compound with the molecular formula C17H18ClNO It is a derivative of benzenecarboximidate, where the tert-butyl group and the 4-chlorophenyl group are attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate typically involves the reaction of tert-butylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and amines.
Scientific Research Applications
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(3-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(4-methylphenyl)benzenecarboximidate
- tert-Butyl N-(4-ethoxyphenyl)benzenecarboximidate
Uniqueness
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
63861-70-1 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorophenyl)benzenecarboximidate |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)20-16(13-7-5-4-6-8-13)19-15-11-9-14(18)10-12-15/h4-12H,1-3H3 |
InChI Key |
ZGPBTWCHJPJJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
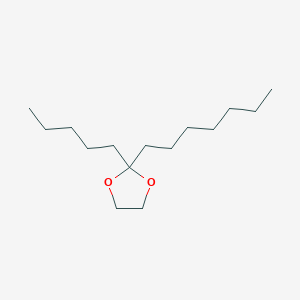
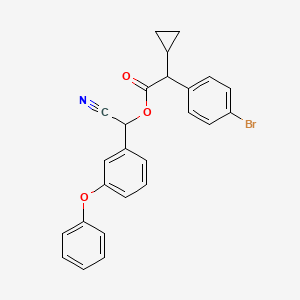
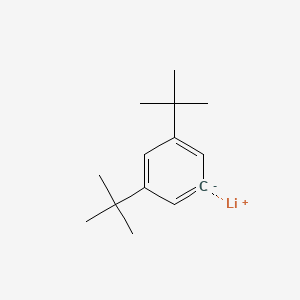
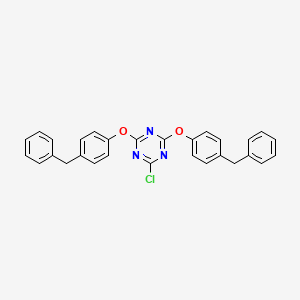

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
